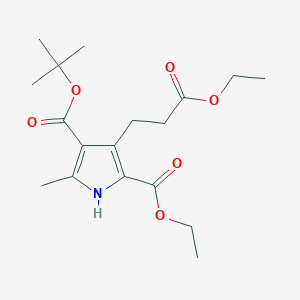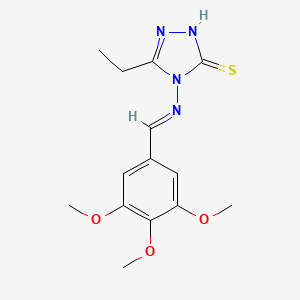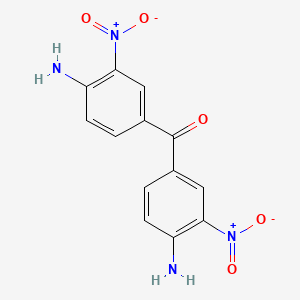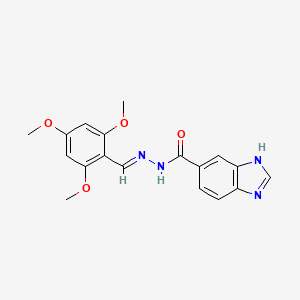
4-Tert-butyl 2-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1h-pyrrole-2,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER is a synthetic organic compound that belongs to the class of pyrrole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Esterification: The carboxylic acid groups are converted to esters using reagents such as alcohols and acid catalysts.
Substitution Reactions: Introduction of the ethoxycarbonyl and methyl groups through nucleophilic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with considerations for cost, efficiency, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance the production rate and yield.
化学反应分析
Types of Reactions
(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove oxygen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.
相似化合物的比较
Similar Compounds
(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID METHYL ESTER: Similar structure but with a methyl ester group instead of a tert-butyl ester.
(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID ETHYL ESTER: Similar structure but with an ethyl ester group.
Uniqueness
(2-ETO-CARBONYL-ET)-5-ME-PYRROLE-2,4-DICARBOXYLIC ACID TERT-BU ESTER 2-ET ESTER is unique due to its specific ester groups and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
31695-39-3 |
|---|---|
分子式 |
C18H27NO6 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
4-O-tert-butyl 2-O-ethyl 3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C18H27NO6/c1-7-23-13(20)10-9-12-14(16(21)25-18(4,5)6)11(3)19-15(12)17(22)24-8-2/h19H,7-10H2,1-6H3 |
InChI 键 |
WPIBHMKNVDQOOT-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=C(NC(=C1C(=O)OC(C)(C)C)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-ethoxyphenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B15078401.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078407.png)
![4-(4-chlorophenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B15078409.png)
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15078424.png)


![2-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B15078466.png)

![4-{(2E)-2-[2-(8-bromo-6-hydroxy-3-methyl-2-oxo-2,3-dihydro-7H-purin-7-yl)ethylidene]hydrazinyl}benzoic acid](/img/structure/B15078468.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-iodophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15078472.png)
![7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B15078489.png)
![4-[(Dimethylamino)methylene]-2,5-cyclopentadiene-1,2-dicarbaldehyde](/img/structure/B15078491.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B15078498.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15078503.png)
